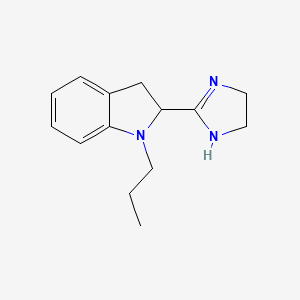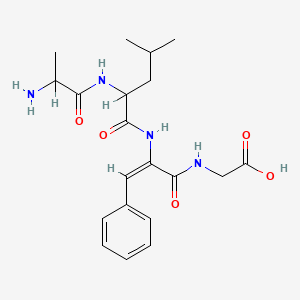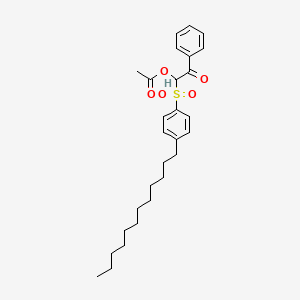
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dodecylbenzene sulfonyl group, an oxo group, and a phenylethyl acetate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate typically involves the reaction of dodecylbenzene sulfonyl chloride with phenylethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include acetone, dichloromethane, or other organic solvents.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxo group can participate in redox reactions, while the phenylethyl acetate moiety can interact with hydrophobic regions of proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: This compound shares the dodecylbenzene sulfonyl group but has a different functional group attached.
Dodecylbenzenesulfonyl azide: This compound contains the dodecylbenzene sulfonyl group but with an azide functional group.
Uniqueness
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105491-03-0 |
|---|---|
Molekularformel |
C28H38O5S |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
[1-(4-dodecylphenyl)sulfonyl-2-oxo-2-phenylethyl] acetate |
InChI |
InChI=1S/C28H38O5S/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)34(31,32)28(33-23(2)29)27(30)25-17-14-12-15-18-25/h12,14-15,17-22,28H,3-11,13,16H2,1-2H3 |
InChI-Schlüssel |
GGCLCOBIWOPXPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


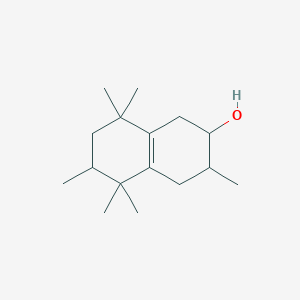
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
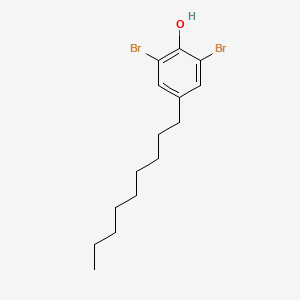
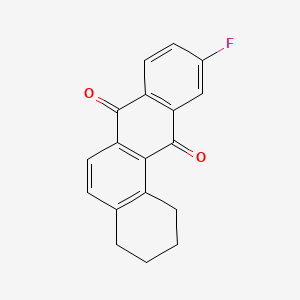

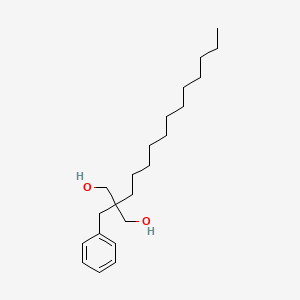
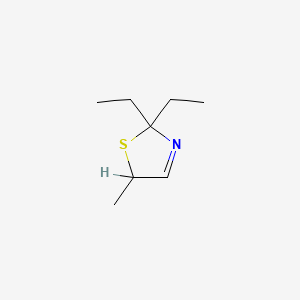
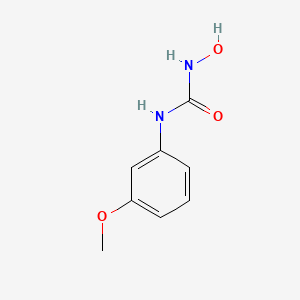
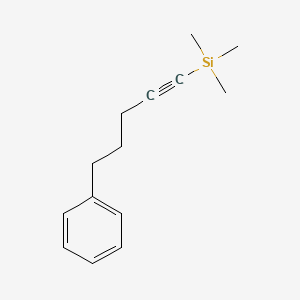
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
